The Central Metabolic Pivot: Technical Guide to Acetyl-Coenzyme A Sodium Salt Applications
The Central Metabolic Pivot: Technical Guide to Acetyl-Coenzyme A Sodium Salt Applications
Executive Summary: The Reagent vs. The Metabolite
Acetyl-Coenzyme A (Acetyl-CoA) is the defining intersection of catabolism and anabolism.[1][2] While endogenous Acetyl-CoA is a transient, high-energy thioester produced within the mitochondrial matrix and cytosol, the Acetyl-Coenzyme A Sodium Salt is the stable, exogenous reagent required to probe these pathways in vitro.
For researchers in drug discovery—particularly those targeting metabolic flexibility or epigenetic regulation—the choice of the sodium salt form over the lithium salt is not trivial. Lithium ions (
This guide details the metabolic mapping, handling protocols, and assay validations for Acetyl-CoA Sodium Salt.
Physicochemical Profile & Stability
The thioester bond between the acetyl group and the sulfhydryl of Coenzyme A is high-energy (
Table 1: Key Technical Specifications
| Property | Specification | Critical Note |
| CAS Number | 102029-73-2 | Specific to the Sodium Salt form.[1][2][3] |
| Formula | Sodium content varies by hydration/batch.[1] | |
| MW | ~809.6 g/mol (Free Acid) | Adjust calculations based on specific batch CoA.[1][2] |
| Solubility | > 50 mg/mL in | Highly soluble; clear, colorless solution.[4] |
| pH Stability | pH 5.0 – 7.0 | Unstable in alkali. Hydrolysis accelerates at pH > 8.[2]0. |
| Storage | -20°C (Desiccated) | Hygroscopic. Store under argon/nitrogen if possible.[1][2] |
The Metabolic Pathway Map
Acetyl-CoA is the obligate donor of acetyl groups. In a drug development context, mapping its flux is essential for identifying metabolic bottlenecks or epigenetic dysregulation.[2]
Visualization 1: The Acetyl-CoA Hub
This diagram illustrates the central position of Acetyl-CoA, linking energy production (TCA), storage (Lipogenesis), and regulation (Acetylation).[1][2][5][6]
Figure 1: Metabolic flux diagram showing Acetyl-CoA as the pivot point between catabolic inputs (red) and anabolic/regulatory outputs (green).[1][2][6] Note the cytosolic return path via ACLY, critical for epigenetic signaling.
Technical Protocol: Reconstitution & Handling
Trustworthiness in data begins with reagent integrity.[2] Acetyl-CoA is expensive and labile. This protocol minimizes hydrolysis (loss of the acetyl group) and dimerization.[2]
The "Self-Validating" Reconstitution Method
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Equilibration: Allow the vial to reach room temperature in a desiccator before opening. This prevents condensation from forming on the hygroscopic powder, which would catalyze hydrolysis.
-
Solvent Choice:
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Concentration Verification (The Validation Step):
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Dissolve to a target stock of 10 mM.
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Validate: Measure absorbance at 260 nm .
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Use the extinction coefficient
(at pH 7.0).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Calculation:
.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Pass Criteria: The calculated concentration must match the gravimetric preparation within ±5%.
-
-
Storage: Aliquot immediately into single-use volumes (e.g., 50 µL). Snap freeze in liquid nitrogen. Store at -80°C. Never refreeze.
Primary Application: Histone Acetyltransferase (HAT) Assay[1][2][8][9][10]
In drug development, Acetyl-CoA Sodium Salt is the essential cofactor for screening HAT inhibitors (e.g., for oncology targets like p300/CBP).[1][2] The sodium salt is preferred here to prevent
Mechanism
The HAT enzyme transfers the acetyl group from Acetyl-CoA to the
Step-by-Step Workflow (Fluorometric Detection)
Reagents:
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Substrate: Histone H3 or H4 peptide (biotinylated recommended for capture).[1][2]
-
Detection: Thiol-sensitive fluorophore (e.g., CPM or equivalent) that reacts with the free sulfhydryl of the generated CoA-SH.[1][2]
Protocol:
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Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.01% Triton X-100.[1][2] Crucial: Do NOT add DTT or Mercaptoethanol, as reducing agents will react with the detection probe and cause high background.
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Inhibitor Incubation: Incubate HAT enzyme with test compounds for 15 mins at RT.
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Reaction Initiation: Add the Master Mix (Acetyl-CoA Na+ and Histone Peptide).[1][2]
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Kinetic Phase: Incubate at 30°C for 30–60 minutes.
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Stop & Detect: Add the thiol-detection reagent (CPM).[1][2] The free thiol on the released CoA-SH reacts to form a fluorescent adduct.
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Read: Excitation ~390 nm / Emission ~479 nm (probe dependent).
Visualization 2: HAT Assay Logic
This flowchart visualizes the causal steps in the assay, highlighting the critical "No DTT" rule to ensure data integrity.
Figure 2: Logical workflow for HAT inhibitor screening. The generation of free CoA-SH is stoichiometrically equivalent to acetylation activity.
Advanced Application: Metabolic Flux Analysis[1]
For researchers moving beyond enzymatic assays to cellular models, Acetyl-CoA Sodium Salt can be used in permeabilized cell systems, or its precursors (labeled Acetate/Pyruvate) can be used for tracing.[1][2]
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13C-Tracing: Using
-Acetyl-CoA (sodium salt) in cell-free systems allows for the tracking of carbon into the TCA cycle (label incorporation into Citrate M+2) versus Fatty Acid Synthesis (incorporation into Palmitate).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Causality: High cytosolic Acetyl-CoA flux drives histone acetylation.[2][6] This can be validated by treating cells with Citrate Lyase (ACLY) inhibitors and observing the reduction in H3K27ac marks via Western Blot, proving the metabolic-epigenetic link.[2]
References
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Pietrocola, F., et al. (2015).[1][2][7] "Acetyl-Coenzyme A: A Central Metabolite and Second Messenger." Cell Metabolism.
-
Sigma-Aldrich. (n.d.).[1][2] "Acetyl Coenzyme A Sodium Salt Product Specification & CAS 102029-73-2." Merck Millipore.[1][2]
-
Abcam. (2022).[1][2] "Histone Acetyltransferase Activity Assay Kit (Fluorometric) Protocol." Abcam Protocols.
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Shi, L., & Tu, B.P. (2015).[1][2][7] "Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences." Current Opinion in Cell Biology.
-
Gao, X., et al. (2016).[1][2] "Acetate Functions as an Epigenetic Metabolite to Promote Lipid Synthesis under Hypoxia."[2] Nature Communications.[1][2] [1][2]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Acetyl coenzyme A sodium salt, CAS No. 102029-73-2 - iChemical [ichemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
